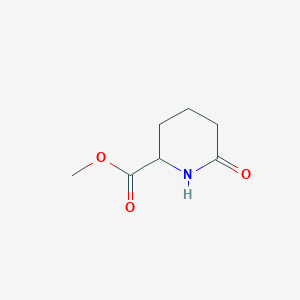
Net4-ptbrasb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Net4-ptbrasb is a novel protein that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the netrin family of proteins and is involved in the regulation of axonal growth and guidance.
Mécanisme D'action
Net4-ptbrasb binds to its receptor, DCC, which activates downstream signaling pathways that promote axonal growth and guidance. It also interacts with other proteins such as UNC5B to regulate axonal growth and guidance.
Effets Biochimiques Et Physiologiques
Net4-ptbrasb has been shown to promote axonal growth and regeneration in vitro and in vivo. It also enhances the survival of neurons in the central nervous system after injury. Net4-ptbrasb has been shown to have anti-apoptotic effects on neurons and to promote the formation of new synapses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Net4-ptbrasb in lab experiments is that it promotes axonal growth and regeneration, which can be useful for studying neural development and regeneration. However, one limitation is that the protein is difficult to produce in large quantities, which can make it challenging for large-scale experiments.
Orientations Futures
For research on Net4-ptbrasb include studying its potential therapeutic applications for neurological disorders such as spinal cord injury, traumatic brain injury, and neurodegenerative diseases. Additionally, further research is needed to understand the mechanisms underlying Net4-ptbrasb's effects on axonal growth and guidance. Finally, developing new methods for producing Net4-ptbrasb in large quantities would enable more extensive studies of its therapeutic potential.
Méthodes De Synthèse
Net4-ptbrasb is synthesized using recombinant DNA technology. The gene encoding Net4-ptbrasb is cloned into a bacterial expression vector, and the protein is expressed in E. coli cells. The protein is then purified using chromatography techniques such as ion exchange and size exclusion chromatography.
Applications De Recherche Scientifique
Net4-ptbrasb has been extensively studied in the field of neuroscience due to its role in axonal growth and guidance. It has been shown to promote axonal growth and regeneration in vitro and in vivo. Net4-ptbrasb has also been shown to enhance the survival of neurons in the central nervous system after injury.
Propriétés
Numéro CAS |
117412-41-6 |
|---|---|
Nom du produit |
Net4-ptbrasb |
Formule moléculaire |
C25H33Br3N2O2PtS |
Poids moléculaire |
860.4 g/mol |
Nom IUPAC |
[2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl] acetate;platinum(2+);tetraethylazanium;tribromide |
InChI |
InChI=1S/C17H13NO2S.C8H20N.3BrH.Pt/c1-12(19)20-15-8-4-2-6-13(15)10-11-17-18-14-7-3-5-9-16(14)21-17;1-5-9(6-2,7-3)8-4;;;;/h2-11H,1H3;5-8H2,1-4H3;3*1H;/q;+1;;;;+2/p-3/b11-10+;;;;; |
Clé InChI |
MHESAAVHCKOJCG-RJNQGHNVSA-K |
SMILES isomérique |
CC[N+](CC)(CC)CC.CC(=O)OC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3S2.[Br-].[Br-].[Br-].[Pt+2] |
SMILES |
CC[N+](CC)(CC)CC.CC(=O)OC1=CC=CC=C1C=CC2=NC3=CC=CC=C3S2.[Br-].[Br-].[Br-].[Pt+2] |
SMILES canonique |
CC[N+](CC)(CC)CC.CC(=O)OC1=CC=CC=C1C=CC2=NC3=CC=CC=C3S2.[Br-].[Br-].[Br-].[Pt+2] |
Synonymes |
NEt4-PtBrasb tetraethylammonium tribromo(2-(2-acetoxystyryl)benzothiazole)platinate(II) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)
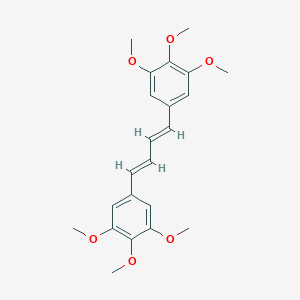
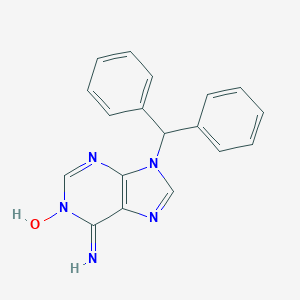
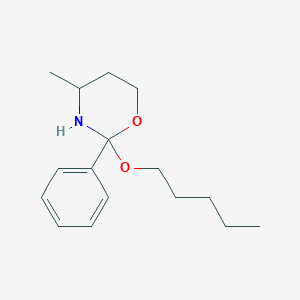
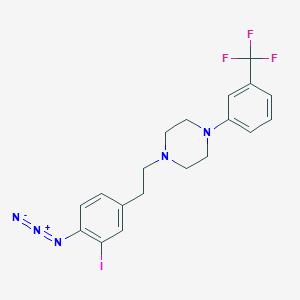
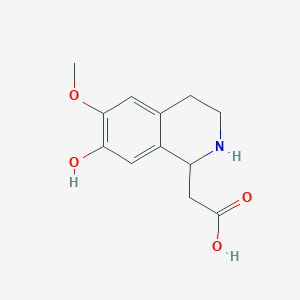
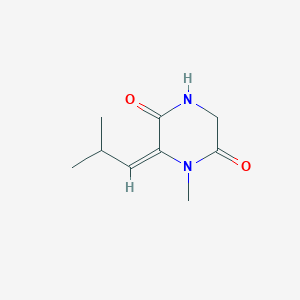
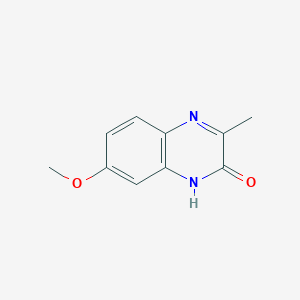
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
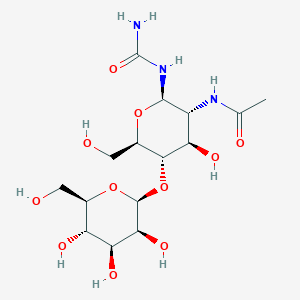
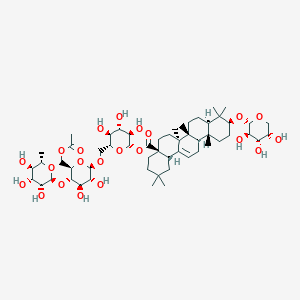
![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)
